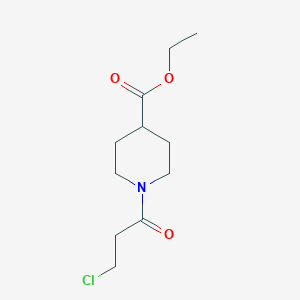

1-(3-氯丙酰基)哌啶-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

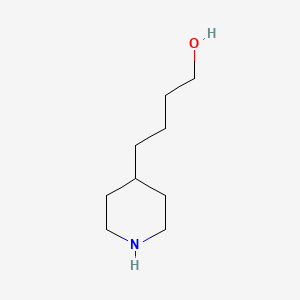

Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate is a chemical compound that is likely to be an intermediate in the synthesis of various organic molecules. While the specific compound is not directly mentioned in the provided papers, similar compounds with related structures and functionalities are discussed. These compounds are typically used in the pharmaceutical industry for the development of antibacterial agents and other medicinal purposes.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include esterification, cyclization, and substitution reactions. For instance, the synthesis of 4-ethyl formate piperidine uses piperidine-4-carboxylic acid and ethanol, undergoing esterification with reagents like thionyl chloride and trimethylchlorosilane to achieve high yields and purity . Similarly, the preparation of other complex molecules often involves the use of piperidine as a catalyst or as a part of the molecular structure, indicating the versatility of piperidine derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of compounds related to Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate is often confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR. X-ray crystallography is also employed to unambiguously assign the structures of synthesized compounds . These techniques are crucial for verifying the correct molecular architecture, which is essential for the desired biological activity.

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including cyclization and substitution, to form a diverse array of products. For example, the cyclization reaction of N-(4-chlorophenyl)-β-alanine in the presence of piperidine leads to the formation of different heterocyclic compounds . Additionally, the Dieckmann-type cyclization is mentioned as a method to synthesize naphthyridine derivatives, which can further react with nucleophiles such as pyrrolidine and piperidine . These reactions are indicative of the reactivity of piperidine-containing compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their functional groups and molecular structure. The presence of electron-withdrawing or electron-donating substituents can significantly affect properties such as solubility, boiling point, and reactivity. The high purity of synthesized compounds, as mentioned in the synthesis of 4-ethyl formate piperidine, suggests that these compounds can be obtained in a form suitable for further chemical manipulation or biological testing .

科学研究应用

有机化学中的合成和中间体

1-(3-氯丙酰基)哌啶-4-羧酸乙酯被用作各种合成过程中的起始原料。例如,它被用于合成 (2,4-二氟苯基)(哌啶-4-基)甲酮盐酸盐,展示了其作为有机化学中构建模块的多功能性。该过程涉及酰胺化、弗里德尔-克拉夫茨酰基化和水合,表明其在复杂有机反应中的效用(郑锐,2010)。

抗癌研究

该化合物还在抗癌研究中得到应用。一项研究证明了带有 4-哌啶基-1,3,4-恶二唑的丙酰胺衍生物的合成,评估了它们作为抗癌剂的潜力。这些化合物表现出显着的细胞毒性,突出了 1-(3-氯丙酰基)哌啶-4-羧酸乙酯在开发新型抗癌疗法中的作用(A. Rehman 等人,2018)。

微生物还原过程

该化合物的效用在微生物还原过程中得到了进一步强调。一项研究探索了各种生物对其进行微生物还原,产生了顺式-(3R,4R)-1-苄基-3R-羟基-哌啶-4R-羧酸乙酯,这是一种具有高非对映选择性和对映选择性的化合物。这表明其在立体定向和微生物还原应用中的潜力(郭志伟等人,2006)。

抗菌剂的开发

此外,1-(3-氯丙酰基)哌啶-4-羧酸乙酯用于合成各种抗菌剂。例如,一项专注于合成 1-环丙基和 1-乙基-6-氟-1,4-二氢-4-氧代-1,8-萘啶-3-羧酸衍生物的研究揭示了其在创建有效抗菌剂中的作用(T. Miyamoto 等人,1987)。

属性

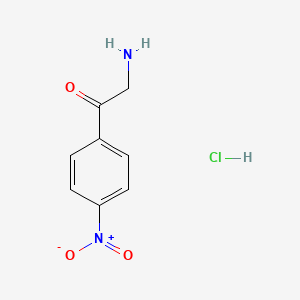

IUPAC Name |

ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClNO3/c1-2-16-11(15)9-4-7-13(8-5-9)10(14)3-6-12/h9H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAVOJRSNJZSIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391556 |

Source

|

| Record name | Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

349404-53-1 |

Source

|

| Record name | Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B1273253.png)

![[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1273261.png)

![(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1273271.png)

![2-[(4-Chlorophenyl)thio]ethanamine](/img/structure/B1273277.png)